Lipophilicity (LogP) Comparison: 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one vs. Morpholine Analog
1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one exhibits lower lipophilicity (XLogP3-AA = 1.6) compared to its direct morpholine analog, 1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one (logP = 1.9288). This difference in lipophilicity can influence membrane permeability and solubility in biological assays [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one (CAS 58722-35-3): logP = 1.9288 |
| Quantified Difference | Difference of 0.3288 logP units (morpholine analog is ~21% more lipophilic based on raw logP values) |
| Conditions | Computed values: XLogP3-AA (PubChem) vs. logP (Ambinter/Chembase) |
Why This Matters
This 21% difference in lipophilicity can significantly affect compound behavior in biological assays and formulation, guiding selection based on desired ADME properties.
- [1] PubChem. (2026). Compound Summary for CID 750364, 1-[4-(1-Piperidinylsulfonyl)phenyl]ethanone. National Center for Biotechnology Information. View Source
